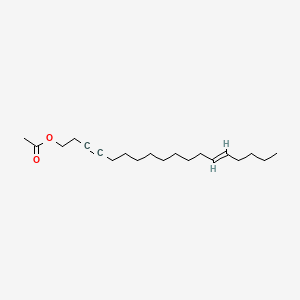
zinc;12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;12-hydroxyoctadecanoate: , also known as zinc bis[12-hydroxyoctadecanoate], is a zinc salt of 12-hydroxyoctadecanoic acid. This compound is commonly used in various industrial applications due to its unique chemical properties. It is a white, powdery substance that is insoluble in water but soluble in organic solvents. The compound is known for its lubricating properties and is often used as a stabilizer in plastics and as a thickening agent in greases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;12-hydroxyoctadecanoate typically involves the reaction of zinc oxide with 12-hydroxyoctadecanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The mixture is heated to a temperature of around 100-150°C for several hours to ensure complete reaction. The product is then filtered, washed, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Zinc;12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Zinc;12-hydroxyoctadecanoate is used as a catalyst in various organic reactions. Its unique properties make it suitable for use in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC) .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial coatings and treatments .
Medicine: The compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for controlled release formulations .
Industry: this compound is widely used in the production of lubricants, greases, and plastic stabilizers. Its ability to enhance the thermal stability and mechanical properties of materials makes it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of zinc;12-hydroxyoctadecanoate involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. In drug delivery systems, this compound forms stable complexes with drugs, allowing for controlled release and targeted delivery .
Comparación Con Compuestos Similares
Zinc stearate: Another zinc salt of a fatty acid, used as a lubricant and release agent.
Calcium stearate: Similar to zinc stearate but with calcium as the metal ion.
Magnesium stearate: Used as a lubricant in pharmaceutical formulations.
Uniqueness: Zinc;12-hydroxyoctadecanoate is unique due to its hydroxyl group, which imparts additional reactivity and functionality compared to other metal stearates. This makes it more versatile in various applications, particularly in the field of drug delivery and antimicrobial treatments .
Propiedades
Número CAS |
35674-68-1 |
|---|---|
Fórmula molecular |
C36H70O6Zn |
Peso molecular |
664.3 g/mol |
Nombre IUPAC |
zinc;12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
Clave InChI |
FRZSCIVUSFMNBX-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















